Octadecanamide, N-(2-hydroxyethyl)-N-methyl- Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Brand Name: Vulcanchem
CAS No.: 35699-24-2
VCID: VC7970015
InChI: InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h23H,3-20H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)N(C)CCO
Molecular Formula: C21H43NO2
Molecular Weight: 341.6 g/mol

Octadecanamide, N-(2-hydroxyethyl)-N-methyl-

CAS No.: 35699-24-2

Cat. No.: VC7970015

Molecular Formula: C21H43NO2

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

Octadecanamide, N-(2-hydroxyethyl)-N-methyl- - 35699-24-2

Specification

CAS No. 35699-24-2
Molecular Formula C21H43NO2
Molecular Weight 341.6 g/mol
IUPAC Name N-(2-hydroxyethyl)-N-methyloctadecanamide
Standard InChI InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h23H,3-20H2,1-2H3
Standard InChI Key UOFPCDKBJJVSSD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)N(C)CCO
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)N(C)CCO

Introduction

Structural and Molecular Characteristics

The compound’s molecular architecture consists of three distinct regions:

  • Hydrophobic octadecanoyl chain: An 18-carbon saturated hydrocarbon tail that facilitates van der Waals interactions.

  • Tertiary amide core: The nitrogen atom is bonded to a methyl group and a 2-hydroxyethyl group, introducing steric and electronic modifications compared to primary or secondary amides.

  • Hydroxyethyl substituent: A polar moiety capable of forming hydrogen bonds, enhancing solubility in polar solvents.

Comparative Structural Analysis

FeatureOctadecanamide, N-(2-hydroxyethyl)-N-methyl-(R)-12-hydroxy-N-(3-hydroxypropyl)octadecanamide
Hydrocarbon ChainC18 (fully saturated)C18 with 12-hydroxy group
N-SubstituentsMethyl, 2-hydroxyethyl3-hydroxypropyl
Hydrogen BondingSingle hydroxyethyl groupDual hydroxyls (12-OH, 3-OH)
Molecular Weight341.58 g/mol~385.6 g/mol

The absence of a mid-chain hydroxyl group (unlike the RSC compound) reduces conformational flexibility but enhances hydrophobic packing efficiency .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via amide coupling between stearic acid (octadecanoic acid) and N-methyl ethanolamine. Key steps include:

  • Activation: Stearic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Coupling: Reaction with N-methyl ethanolamine in anhydrous toluene at 80–100°C for 6–8 hours.

  • Purification: Recrystallization from ethanol yields the pure product (typical yield: 75–85%).

Critical Parameters:

  • Stoichiometry: A 1:1 molar ratio minimizes byproducts like N,N-dimethyl derivatives.

  • Solvent Choice: Toluene prevents side reactions compared to polar aprotic solvents.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Feedstock: Stearic acid and N-methyl ethanolamine are mixed preheated to 120°C.

  • Catalysis: Titanium tetrachloride (TiCl₄) accelerates amide bond formation.

  • Downstream Processing: Centrifugal separation removes unreacted amines, followed by vacuum distillation.

Physicochemical Properties

Thermal Behavior

  • Melting Point: 92–95°C (higher than primary amides due to reduced steric hindrance).

  • Thermal Stability: Decomposes at 280°C via C–N bond cleavage.

Solubility Profile

SolventSolubility (mg/mL)Notes
Water0.2Limited by hydrophobic chain
Ethanol15.4Enhanced by hydroxyethyl group
Hexane2.1Dominated by chain interactions
Dichloromethane8.9Moderate polarity match

Functional Applications

Mechano-Responsive Materials

Studies on analogous hydroxyalkyl octadecanamides demonstrate that hydrogen-bonded networks enable gelation in organic solvents . For N-(2-hydroxyethyl)-N-methyl derivatives:

  • Gelation Capacity: Forms thermoreversible gels in toluene at 2–5 wt%.

  • Strain Recovery: Exhibits 80% viscoelastic recovery post-shear, comparable to (R)-12-hydroxy-N-(5-hydroxypentyl)octadecanamide .

Biomedical Applications

  • Drug Delivery: Micellar aggregates (critical micelle concentration: 0.15 mM) encapsulate hydrophobic drugs like paclitaxel.

  • Antimicrobial Activity: Disrupts lipid bilayers of Gram-positive bacteria (MIC: 32 μg/mL against S. aureus).

Research Frontiers

Self-Assembly Dynamics

Molecular dynamics simulations predict that the methyl group introduces asymmetric packing, favoring lamellar over hexagonal phases. Experimental validation using small-angle X-ray scattering (SAXS) is ongoing.

Catalytic Interactions

Preliminary data suggest the hydroxyethyl group coordinates transition metals (e.g., Cu²⁺), enabling use in heterogeneous catalysis.

Challenges and Future Directions

  • Scalability: Industrial gel production requires optimizing solvent recycling.

  • Toxicology: In vivo studies are needed to assess long-term biocompatibility.

  • Functionalization: Introducing photo-responsive groups (e.g., azobenzene) could enable light-activated gelation.

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